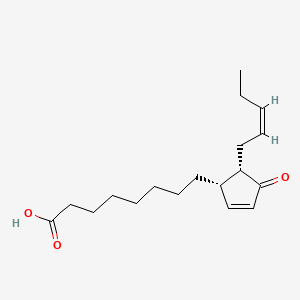

12-Oxo-phytodienoic acid

Description

Historical Context of Oxylipin Discovery and Characterization in Plants

The scientific journey into the world of plant oxylipins—a diverse class of signaling molecules derived from the oxidation of fatty acids—began several decades ago. numberanalytics.comgsartor.org The term "oxylipin" itself was introduced to categorize these oxygenated derivatives of polyunsaturated fatty acids. numberanalytics.comannualreviews.org Initial research, dating back to the 1970s, started to uncover these compounds in plants, with early studies focusing primarily on their function in plant defense mechanisms against pathogens and pests. numberanalytics.com

Within this broad class of compounds, the jasmonate family, to which 12-oxo-phytodienoic acid (OPDA) belongs, garnered significant attention. The first jasmonates were identified even earlier, in the 1960s, as volatile compounds responsible for the fragrance of jasmine. rsc.org It wasn't until around 1990 that it became evident that jasmonic acid (JA) and its relatives accumulate in plants following wounding or pathogen infection, inducing the expression of defense-related genes. rsc.org For a long time, research interest was almost exclusively focused on JA. nih.gov However, subsequent findings revealed that its precursor, OPDA, was not just a metabolic intermediate but a potent signaling molecule in its own right, capable of inducing gene activation, sometimes more powerfully than JA itself. nih.govnih.gov This realization marked a pivotal shift, opening up new avenues of research into the specific and independent roles of OPDA.

Significance of this compound as a Key Plant Signal Molecule

This compound (OPDA) is now recognized as a critical signaling molecule in plants, orchestrating a wide array of physiological and defense responses. nih.govresearchgate.net While it is a primary precursor for the biosynthesis of jasmonic acid (JA), extensive research has established that OPDA also triggers autonomous signaling pathways that regulate a unique subset of genes, distinct from those controlled by JA. nih.govresearchgate.netnih.gov This dual function as both a precursor and an independent signal underscores its importance in plant biology. rsc.org

OPDA's significance stems from its involvement in:

Plant Defense: OPDA signaling is a key component of the plant's defense arsenal (B13267) against a variety of biotic and abiotic stresses. numberanalytics.comrsc.org It is rapidly synthesized in response to mechanical wounding, insect herbivore attacks, and infection by necrotrophic pathogens. nih.govnih.govresearchgate.net The signaling pathway activated by OPDA can coordinate with other defense hormone pathways, including those of salicylic (B10762653) acid (SA), abscisic acid (ABA), and ethylene (B1197577) (ET), to fine-tune the plant's defense capability. nih.govresearchgate.net

Growth and Development: Beyond defense, OPDA plays essential roles in various developmental processes. numberanalytics.com Research has illuminated its activity in regulating seed dormancy and germination, root morphogenesis, and reproductive processes like embryogenesis and pollen development. nih.govoup.comfrontiersin.orgoup.commdpi.com For instance, an accumulation of OPDA during late seed maturation has been shown to repress seed germination. oup.com

COI1-Independent Signaling: A crucial aspect of OPDA's function is its ability to act independently of the canonical jasmonate receptor, CORONATINE INSENSITIVE1 (COI1). nih.govnih.gov While the bio-active form of jasmonic acid, JA-isoleucine (JA-Ile), binds to the COI1-JAZ co-receptor complex to initiate gene expression, OPDA can regulate a distinct set of genes without requiring COI1. nih.govpnas.org This independent signaling pathway provides an additional layer of complexity and control in the plant's response to its environment.

Table 1: Selected Research Findings on the Roles of this compound (OPDA)

| Research Area | Finding | Organism Studied | Citation |

|---|---|---|---|

| Wound Response | OPDA functions as a signaling molecule in the wounding response, inducing a specific set of genes independently of JA/MeJA. | Arabidopsis thaliana | nih.gov |

| Seed Germination | Accumulation of OPDA during seed development represses germination. | Arabidopsis thaliana | frontiersin.orgoup.com |

| Defense Signaling | OPDA can substitute for JA/JA-Ile in the local induction of defense gene expression upon wounding. | Tomato (Solanum lycopersicum) | nih.gov |

| Herbivore Defense | OPDA mediates the local induction of defense genes against herbivores, while JA/JA-Ile is required for constitutive defenses. | Tomato (Solanum lycopersicum) | nih.gov |

| COI1-Independence | OPDA signaling can be independent of the COI1 receptor, regulating a unique set of genes. | Arabidopsis thaliana | nih.govnih.gov |

| Root Growth | OPDA signaling is involved in root morphogenesis. | Arabidopsis thaliana | researchgate.net |

| Stress Response | OPDA, but not JA or JA-Ile, accumulates in response to heat stress and induces heat shock proteins. | Arabidopsis thaliana | frontiersin.org |

Delineation of this compound from Jasmonic Acid and Other Jasmonates

The jasmonate family of oxylipins includes several related compounds, such as jasmonic acid (JA), its methyl ester (methyl jasmonate or MeJA), its bioactive conjugate jasmonoyl-L-isoleucine (JA-Ile), and the 16-carbon homolog of OPDA, dinor-OPDA (dn-OPDA). frontiersin.orgbioone.orgpnas.org Differentiating OPDA from JA and its other derivatives is essential for understanding their specific roles in plant signaling. The key distinctions lie in their biosynthesis, chemical structure, and signaling mechanisms.

Biosynthesis: The jasmonate biosynthetic pathway, known as the octadecanoid pathway, begins in the chloroplast. nih.govmdpi.com Here, α-linolenic acid released from plastid membranes is converted through a series of enzymatic steps involving 13-lipoxygenase (13-LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) to produce cis-(+)-OPDA. rsc.orgoup.comfrontiersin.org This is the end of the pathway within the chloroplast. mdpi.com For JA to be synthesized, OPDA is transported to the peroxisome, where it is reduced by this compound reductase (OPR3) and undergoes three cycles of β-oxidation to form JA. mdpi.comoup.com JA is then exported to the cytoplasm where it can be conjugated with amino acids like isoleucine by the enzyme JAR1 to form the highly active JA-Ile. frontiersin.orgoup.com

Chemical Structure: A fundamental chemical difference between OPDA and JA lies in their cyclopentane (B165970) ring structure. OPDA is a cyclopentenone, meaning it possesses a reactive α,β-unsaturated carbonyl group within its five-carbon ring. nih.govbioone.org In contrast, JA is a cyclopentanone (B42830), where the carbon-carbon double bond in the ring is saturated. bioone.org This structural difference is critical as the electrophilic nature of the cyclopentenone ring in OPDA is thought to be key to some of its unique biological activities, allowing it to interact with different cellular targets than JA.

Signaling Mechanisms: The most significant functional distinction is their primary mode of signaling. The canonical JA signaling pathway relies on the perception of JA-Ile by the F-box protein COI1, which is part of an E3 ubiquitin ligase complex. pnas.orgoup.com This binding leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins and the activation of JA-responsive genes. pnas.org While some OPDA-induced responses are COI1-dependent, a substantial body of evidence shows that OPDA also activates a distinct, COI1-independent signaling pathway. nih.govnih.govnih.gov This allows OPDA to control specific sets of genes that are not responsive to JA, thereby mediating unique physiological outcomes, particularly in defense and stress responses. nih.govnih.gov

Table 2: Comparison of this compound (OPDA) and Jasmonic Acid (JA)

| Feature | This compound (OPDA) | Jasmonic Acid (JA) |

|---|---|---|

| Biosynthetic Location | Synthesized in the chloroplast. nih.govfrontiersin.org | Formed in the peroxisome from OPDA. frontiersin.orgoup.com |

| Chemical Class | Cyclopentenone (contains a C=C double bond in the ring). bioone.org | Cyclopentanone (ring double bond is saturated). bioone.org |

| Key Precursor | α-linolenic acid. oup.comfrontiersin.org | This compound (OPDA). nih.govmdpi.com |

| Primary Signaling | Can act independently of the COI1 receptor. nih.govnih.govnih.gov | Signaling is primarily mediated by its conjugate JA-Ile through the COI1-JAZ receptor complex. pnas.orgoup.com |

| Primary Role | Precursor to JA and an independent signal molecule for specific stress and developmental responses. rsc.orgnih.gov | Prohormone that is converted to the active hormone JA-Ile, regulating defense and development. bioone.org |

| Accumulation | Levels can exceed JA levels after wounding or elicitor treatment in many plant species. nih.govnih.gov | Levels increase upon wounding and stress, but often less than OPDA. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

8-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTMAFAPLCGXGK-JMTMCXQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043705 | |

| Record name | 12-Oxo-phytodienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85551-10-6 | |

| Record name | 12-Oxo-phytodienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-oxo-PDA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolism of 12 Oxo Phytodienoic Acid

The Octadecanoid Pathway: Chloroplast-Localized Synthesis of 12-Oxo-phytodienoic Acid

The primary route for OPDA biosynthesis in plants is the octadecanoid pathway, which is initiated in the chloroplasts. oup.comnih.govresearchgate.net This pathway converts an 18-carbon fatty acid into the cyclopentenone structure of OPDA through a series of enzymatic reactions. mdpi.com

Origin from α-Linolenic Acid (18:3)

The biosynthesis of OPDA begins with the release of α-linolenic acid (α-LeA), an 18-carbon polyunsaturated fatty acid, from chloroplast membrane lipids, such as monogalactosyldiacylglycerol (B12364196) (MGDG), by the action of lipases. oup.comoup.comresearchgate.netwikipedia.org This initial step is often triggered by stress signals like wounding or pathogen attack. oup.comnih.gov

Enzymatic Steps and Key Enzymes

Following the release of α-linolenic acid, a cascade of three key enzymes located in the chloroplast—13-lipoxygenase, allene (B1206475) oxide synthase, and allene oxide cyclase—catalyzes the conversion to OPDA. mdpi.comoup.comnih.gov

The first enzymatic step is the oxidation of α-linolenic acid by 13-lipoxygenase (13-LOX). oup.comwikipedia.org This enzyme incorporates molecular oxygen at the C-13 position of the fatty acid chain, forming (13S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT). nih.govusp.broup.com In Arabidopsis thaliana, four 13-LOX isoforms (LOX2, LOX3, LOX4, and LOX6) are involved in this process, with LOX2 being responsible for the bulk synthesis of OPDA in leaves and LOX6 maintaining basal levels. mdpi.comnih.gov

The 13-HPOT produced by 13-LOX is then used as a substrate by allene oxide synthase (AOS), a specialized cytochrome P450 enzyme. nih.govoup.comresearchgate.net AOS catalyzes the dehydration of 13-HPOT to form a highly unstable allene oxide, (12,13S)-epoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (12,13-EOT). usp.broup.comtandfonline.com This allene oxide is a critical, short-lived intermediate in the pathway. oup.com

The final step in the chloroplast is the cyclization of the unstable allene oxide, 12,13-EOT. While this can occur spontaneously to form a racemic mixture of OPDA, the reaction is efficiently and stereospecifically catalyzed by allene oxide cyclase (AOC). usp.brnih.govrsc.org AOC ensures the formation of the naturally occurring, biologically active enantiomer, (+)-cis-OPDA (also referred to as (9S,13S)-OPDA). oup.comusp.brnih.gov This step is considered crucial as it establishes the specific stereochemistry required for subsequent metabolic steps leading to jasmonic acid. usp.br The tight coupling of AOS and AOC activity is thought to be essential for the efficient synthesis of enantiomerically pure OPDA, preventing the formation of side products from the unstable allene oxide intermediate. oup.com

Hexadecanoid Pathway: Formation of Dinor-12-Oxo-phytodienoic Acid (dnOPDA)

In addition to the primary octadecanoid pathway, plants utilize a parallel pathway known as the hexadecanoid pathway. This pathway leads to the formation of dinor-12-oxo-phytodienoic acid (dnOPDA), a 16-carbon homolog of OPDA. oup.comnih.gov

The hexadecanoid pathway starts with hexadecatrienoic acid (16:3), a 16-carbon fatty acid also found in plastid membranes. oup.comoup.com Similar to the octadecanoid pathway, 16:3 is acted upon by 13-LOX, AOS, and AOC. frontiersin.orguni-hohenheim.de The action of 13-LOX on 16:3 produces 11-hydroperoxy-hexadecatrienoic acid (11-HPHT). uni-hohenheim.de AOS then converts 11-HPHT into an unstable allene oxide (10,11-EOT), which is subsequently cyclized by AOC to form dnOPDA. uni-hohenheim.debiorxiv.org The absence of dnOPDA in the Arabidopsis mutant fad5, which cannot synthesize 16:3, confirms that dnOPDA is derived directly from this 16-carbon precursor. nih.gov Like OPDA, dnOPDA levels increase significantly in response to wounding, indicating its role as a signaling molecule. nih.gov

Table 1: Key Enzymes in OPDA Biosynthesis

This interactive table summarizes the enzymes involved in the chloroplast-localized synthesis of this compound.

| Enzyme | Abbreviation | Substrate | Product | Pathway Location |

| 13-Lipoxygenase | 13-LOX | α-Linolenic Acid (18:3) | (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT) | Chloroplast |

| Allene Oxide Synthase | AOS | (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT) | (12,13S)-epoxyoctadecatrienoic acid (12,13-EOT) | Chloroplast |

| Allene Oxide Cyclase | AOC | (12,13S)-epoxyoctadecatrienoic acid (12,13-EOT) | (+)-cis-12-Oxo-phytodienoic acid (OPDA) | Chloroplast |

Table 2: Comparison of Octadecanoid and Hexadecanoid Pathways

This interactive table highlights the parallel nature of the two pathways leading to OPDA and its homolog, dnOPDA.

| Feature | Octadecanoid Pathway | Hexadecanoid Pathway |

| Starting Substrate | α-Linolenic Acid (18:3) | Hexadecatrienoic Acid (16:3) |

| Primary Product | This compound (OPDA) | Dinor-12-oxo-phytodienoic acid (dnOPDA) |

| Carbon Chain Length | 18 Carbons | 16 Carbons |

| Key Enzymes | 13-LOX, AOS, AOC | 13-LOX, AOS, AOC |

| Cellular Location | Chloroplast | Chloroplast |

Table 3: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | OPDA |

| α-Linolenic acid | α-LeA |

| (13S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid | 13-HPOT |

| (12,13S)-epoxy-9(Z),11(E),15(Z)-octadecatrienoic acid | 12,13-EOT |

| Dinor-12-oxo-phytodienoic acid | dnOPDA |

| Hexadecatrienoic acid | 16:3 |

| 11-hydroperoxy-hexadecatrienoic acid | 11-HPHT |

| 10,11-epoxy-hexadecatrienoic acid | 10,11-EOT |

| Jasmonic acid | JA |

The Central Role of this compound in Plant Biology: A Deep Dive into its Metabolism

This compound (OPDA) is a crucial signaling molecule and a key intermediate in the biosynthesis of jasmonates, a class of plant hormones that regulate a wide array of physiological and developmental processes. This article provides a focused examination of the biosynthesis and metabolic fate of this important cyclopentenone.

The formation and subsequent conversion of this compound are tightly regulated processes, occurring in different cellular compartments and involving a series of enzymatic reactions.

Derivation from Hexadecatrienoic Acid (16:3)

In addition to the well-known octadecanoid pathway that utilizes linolenic acid (18:3) to produce OPDA, a parallel pathway exists in plants that starts with hexadecatrienoic acid (16:3). oup.compnas.orgfrontiersin.org This hexadecanoid pathway leads to the formation of dinor-12-oxo-phytodienoic acid (dn-OPDA) , a 16-carbon homolog of OPDA. oup.comebiohippo.comcaymanchem.com

The biosynthesis of dn-OPDA from 16:3 mirrors the initial steps of the octadecanoid pathway. It begins with the oxygenation of hexadecatrienoic acid by lipoxygenase, followed by the action of allene oxide synthase and allene oxide cyclase to form the cyclopentenone ring structure of dn-OPDA. uni-hohenheim.denih.gov Wounding of plant tissues, such as in Arabidopsis and potato leaves, has been shown to dramatically increase the levels of dn-OPDA, suggesting its involvement in wound signaling. pnas.org This compound is an intermediate in the synthesis of jasmonic acid from hexadecatrienoic acid and can also be found incorporated into glycerolipids and galactolipids. caymanchem.com

Intracellular Transport and Further Processing of this compound

Following its synthesis in the chloroplast, OPDA must be transported to the peroxisome for the subsequent steps of jasmonate biosynthesis. uni-hohenheim.deoup.comuni-hohenheim.de This transport is a critical regulatory point in the pathway.

The import of OPDA into the peroxisome is facilitated by an ATP-binding cassette (ABC) transporter known as COMATOSE (CTS) , also referred to as PXA1 or PED3. frontiersin.orguni-hohenheim.denih.govfrontiersin.orgbiorxiv.orgoup.com CTS is a key transporter for various substrates destined for β-oxidation within the peroxisome. frontiersin.orgoup.comoup.com Evidence suggests that CTS mediates the ATP-dependent transport of OPDA, or potentially its CoA-esterified form, into the peroxisomal matrix. uni-hohenheim.denih.gov

Mutants lacking a functional CTS protein (cts mutants) exhibit significantly reduced basal and wound-induced levels of jasmonic acid. nih.govfrontiersin.org This indicates that CTS plays a major role in the biosynthesis of jasmonates. nih.govoup.com However, cts mutants are not entirely deficient in JA, suggesting the existence of alternative, CTS-independent import pathways. nih.govfrontiersin.org These may include passive diffusion via a mechanism known as "anion trapping," driven by the pH gradient between the cytoplasm and the peroxisome, or the involvement of other unidentified transporters. uni-hohenheim.denih.govfrontiersin.org The impaired import of OPDA in cts mutants leads to its accumulation, which can trigger distinct OPDA-specific signaling pathways. frontiersin.orgnih.govyork.ac.uknih.gov

Once inside the peroxisome, the cyclopentenone ring of OPDA is reduced to a cyclopentanone (B42830) ring, a reaction catalyzed by This compound Reductase (OPR) . uni-hohenheim.deuni-hohenheim.de This conversion is a pivotal step as it alters the biological activity of the molecule, controlling the relative levels of cyclopentenones (like OPDA) and cyclopentanones (like jasmonic acid precursors). uni-hohenheim.de The product of this reaction is 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) . uni-hohenheim.denih.govnih.govtandfonline.comnih.gov

Plants possess multiple isoforms of OPR, but not all are equally effective in the jasmonate biosynthesis pathway. uni-hohenheim.denih.govpnas.org In Arabidopsis thaliana, three main isoforms have been studied: OPR1, OPR2, and OPR3. nih.govpnas.org Biochemical studies have revealed that OPR1 and OPR2 are not efficient at reducing the naturally occurring (9S,13S)-OPDA isomer, which is the precursor to bioactive jasmonic acid. nih.govpnas.org

In contrast, OPR3 demonstrates high efficiency and specificity for (9S,13S)-OPDA, establishing it as the primary and essential enzyme for jasmonate biosynthesis. uni-hohenheim.deuni-hohenheim.denih.govpnas.org The critical role of OPR3 is underscored by the phenotype of opr3 mutants, which are deficient in jasmonic acid and exhibit male sterility, a condition that can be rescued by the application of JA but not OPDA. uni-hohenheim.depnas.org This indicates that other OPR isoforms cannot compensate for the loss of OPR3 function in JA synthesis. uni-hohenheim.deuni-hohenheim.de In maize, the two Type II OPRs, ZmOPR7 and ZmOPR8 , are functionally redundant and both are capable of reducing 12-OPDA. mdpi.com

Table 1: Key OPR Isoforms and their Roles

| Isoform | Organism | Substrate Specificity | Role in Jasmonate Biosynthesis |

|---|---|---|---|

| OPR1 | Arabidopsis thaliana | Low activity against (9S,13S)-OPDA | Not significant nih.govpnas.org |

| OPR2 | Arabidopsis thaliana | Low activity against (9S,13S)-OPDA | Reduces 4,5-didehydro-JA in OPR3-independent pathway nih.govresearchgate.net |

| OPR3 | Arabidopsis thaliana | High efficiency for (9S,13S)-OPDA | Primary and essential enzyme uni-hohenheim.deuni-hohenheim.denih.govpnas.org |

| ZmOPR7 | Zea mays | Reduces 12-OPDA | Functionally redundant with ZmOPR8 mdpi.com |

| ZmOPR8 | Zea mays | Reduces 12-OPDA | Functionally redundant with ZmOPR7 mdpi.com |

Following the reduction of OPDA to OPC-8:0, the final stage of jasmonic acid synthesis occurs through a series of β-oxidation cycles within the peroxisome. oup.comoup.comnih.govtandfonline.comnih.gov Before entering the β-oxidation spiral, OPC-8:0 must be activated by being converted to its corresponding CoA ester, a reaction catalyzed by OPC-8:0-CoA ligase1 (OPCL1). oup.comoup.comnih.govtandfonline.comnih.gov

The β-oxidation process involves three core enzymes: acyl-CoA oxidase (ACX), a multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT). oup.comresearchgate.net For OPC-8:0, three successive rounds of β-oxidation are required to shorten its octanoic acid side chain, ultimately yielding jasmonic acid. oup.comoup.comnih.govtandfonline.comnih.gov A parallel process occurs for dn-OPDA, which is first reduced to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6:0) and then undergoes two cycles of β-oxidation to produce JA. uni-hohenheim.deoup.com

OPR3-Independent Pathways in Jasmonate Biosynthesis

While OPR3 was long considered essential for JA synthesis, recent research has uncovered an OPR3-independent pathway . nih.govresearchgate.netnih.govresearchgate.netvilniustech.lt Studies on opr3 loss-of-function mutants have shown that these plants can still produce jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), albeit through an alternative route. nih.govresearchgate.net

In the absence of OPR3, OPDA can enter the β-oxidation pathway directly. nih.govresearchgate.net This leads to the production of 4,5-didehydrojasmonic acid (4,5-ddh-JA) . nih.govresearchgate.netresearchgate.net This intermediate is then reduced to jasmonic acid by another OPR isoform, OPR2 , which is typically not involved in the canonical pathway. nih.govresearchgate.netresearchgate.net This bypass mechanism explains how plants can still mount JA-dependent defense responses even when the primary OPR3-dependent pathway is compromised. nih.govresearchgate.net The existence of this pathway highlights the metabolic plasticity of jasmonate biosynthesis in plants. researchgate.net

OPR3-Independent Pathways in Jasmonate Biosynthesis

Direct Metabolism of this compound to Downstream Products

The primary metabolic fate of this compound (OPDA) is its conversion to the well-known plant hormone jasmonic acid (JA). This transformation is a critical step in the jasmonate biosynthetic pathway and occurs through two recognized routes: an OPR3-dependent pathway and an OPR3-independent pathway.

The canonical and major pathway for JA synthesis involves the reduction of the cyclopentenone ring of OPDA, a reaction catalyzed by the enzyme 12-oxophytodienoate reductase 3 (OPR3). pnas.orgpnas.org This enzyme is stereospecific, acting on the naturally occurring cis-(+)-OPDA isomer. royalsocietypublishing.org The reduction of OPDA by OPR3 yields 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). pnas.org Following this reduction, the octanoic acid side chain of OPC-8:0 undergoes three cycles of β-oxidation within the peroxisome, a process involving enzymes such as acyl-CoA oxidase, to ultimately form jasmonic acid. pnas.orgnih.gov

The direct metabolism of OPDA is a tightly regulated process, ensuring a controlled supply of jasmonic acid for its diverse signaling roles in plant growth, development, and defense. The key enzymes involved in these metabolic conversions are summarized in the table below.

| Enzyme | Abbreviation | Function in OPDA Metabolism | Downstream Product |

| 12-oxophytodienoate reductase 3 | OPR3 | Reduction of the cyclopentenone ring of OPDA | 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) |

| Acyl-CoA oxidase | ACX | β-oxidation of the carboxylic acid side chain | Jasmonic acid (JA) |

| 12-oxophytodienoate reductase 2 | OPR2 | Reduction of 4,5-didehydrojasmonate | Jasmonic acid (JA) |

Catabolism and Conjugation of this compound

Beyond its conversion to jasmonic acid, this compound (OPDA) can undergo several catabolic and conjugation reactions. These processes are crucial for regulating the levels of free OPDA, which itself is a signaling molecule, and for detoxifying potentially harmful excess amounts. The primary conjugation pathways involve the attachment of amino acids or glutathione (B108866).

Formation and Regulation of Amino Acid Conjugates (e.g., OPDA-Ile, OPDA-Ala, OPDA-Val, OPDA-Asp)

Recent research has revealed that OPDA can be conjugated to various amino acids, creating a family of OPDA-amino acid conjugates (OPDA-aa). Among the identified conjugates are OPDA-isoleucine (OPDA-Ile), OPDA-alanine (OPDA-Ala), OPDA-valine (OPDA-Val), and OPDA-aspartic acid (OPDA-Asp), as well as conjugates with glutamic acid and phenylalanine. oup.comresearchgate.net The formation of these amide-linked conjugates is catalyzed by members of the GRETCHEN HAGEN 3 (GH3) family of amido synthetases. oup.comoup.com For instance, in Arabidopsis, the enzyme JAR1 (JASMONATE RESISTANT 1), a member of the GH3 family, is involved in this conjugation process. nih.govresearchgate.net

The accumulation of OPDA-amino acid conjugates is observed in response to various stresses, including mechanical wounding and fungal pathogen infection. oup.comresearchgate.net This suggests that their formation is a regulated process, likely serving to modulate the pool of bioactive OPDA during stress responses. These conjugates are not merely metabolic end-products; they can be hydrolyzed back to free OPDA and the respective amino acid. This reverse reaction is catalyzed by members of the ILR1/ILL (IAA-LEUCINE RESISTANT1/ILR1-LIKE) family of amidohydrolases. oup.comresearchgate.net The dynamic interplay between the synthesis by GH3 enzymes and hydrolysis by ILR1/ILL enzymes suggests that OPDA-amino acid conjugates may function as a temporary storage form of OPDA, allowing the plant to fine-tune the levels of the free, active molecule in response to changing environmental conditions. oup.comresearchgate.net

| Conjugate | Amino Acid | Synthesizing Enzyme Family | Hydrolyzing Enzyme Family |

| OPDA-Ile | Isoleucine | GRETCHEN HAGEN 3 (GH3) | ILR1/ILL |

| OPDA-Ala | Alanine | GRETCHEN HAGEN 3 (GH3) | ILR1/ILL |

| OPDA-Val | Valine | GRETCHEN HAGEN 3 (GH3) | ILR1/ILL |

| OPDA-Asp | Aspartic Acid | GRETCHEN HAGEN 3 (GH3) | ILR1/ILL |

| OPDA-Glu | Glutamic Acid | GRETCHEN HAGEN 3 (GH3) | ILR1/ILL |

| OPDA-Phe | Phenylalanine | GRETCHEN HAGEN 3 (GH3) | ILR1/ILL |

Glutathione (GSH) Conjugation of this compound and its Sequestration

Another significant metabolic fate of OPDA is its conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by Glutathione S-transferases (GSTs), a large and diverse family of enzymes. pnas.orgroyalsocietypublishing.org Specifically, members of the Tau class of GSTs (GSTUs), such as AtGSTU19 in Arabidopsis, have been shown to catalyze the glutathionylation of OPDA. uniprot.orgresearchgate.net

The conjugation of OPDA with GSH is considered a detoxification mechanism. researchgate.netbiorxiv.org The resulting OPDA-GSH conjugate is more water-soluble than free OPDA and is actively transported into the vacuole for sequestration and subsequent degradation. nih.govoup.comoup.com The transport into the vacuole is a key step in removing excess OPDA from the cytoplasm, where it could otherwise exert its biological activity or potentially cause cellular damage due to its reactive nature. biorxiv.org The degradation of the OPDA-GSH conjugate within the vacuole is facilitated by enzymes such as γ-glutamyl transpeptidase 4 (GGT4). nih.govresearchgate.net

The process of GSH conjugation and vacuolar sequestration represents an important pathway for clearing OPDA from the cell, thereby contributing to the regulation of jasmonate signaling and the maintenance of cellular homeostasis, particularly under conditions of stress where OPDA biosynthesis is elevated. biorxiv.org

Signaling Mechanisms and Perception of 12 Oxo Phytodienoic Acid

Autonomous Signaling Pathways of 12-Oxo-phytodienoic acid

This compound (OPDA), a precursor to jasmonic acid (JA), also functions as a signaling molecule in its own right, activating autonomous signaling pathways. frontiersin.orgnih.govnih.gov These pathways regulate a distinct subset of jasmonate-responsive genes, thereby controlling specific aspects of plant growth, development, and defense. frontiersin.orgnih.govnih.govauburn.edu The signaling activity of OPDA is separate from that of its well-known derivative, jasmonoyl-L-isoleucine (JA-Ile), and plays intrinsic roles in fine-tuning adaptive responses to a variety of biotic and abiotic stresses. frontiersin.orgnih.gov The existence of OPDA-specific signaling was first suggested by the analysis of the Arabidopsis mutant opr3, which is deficient in the conversion of OPDA to JA/JA-Ile but still exhibits defense responses. nih.govfrontiersin.org This highlights that OPDA can function as a signaling molecule independently of its conversion to JA. nih.gov

CORONATINE INSENSITIVE 1 (COI1)-Independent Signal Transduction

A significant feature of OPDA signaling is its ability to function independently of the CORONATINE INSENSITIVE 1 (COI1) F-box protein, a key component of the canonical JA signaling pathway. nih.govoup.com While most JA-responses are mediated through the SCFCOI1-JAZ co-receptor complex, which perceives JA-Ile, OPDA can induce a range of genes and physiological responses in coi1 mutant plants. frontiersin.orgnih.gov For instance, the induction of Heat Shock Proteins (HSPs) in response to heat stress is mediated by OPDA in a COI1-independent manner. frontiersin.orgnih.gov Similarly, OPDA-specific response genes (ORGs) have been identified that are induced by OPDA but not by JA, and this induction is independent of COI1. nih.govnih.gov However, there are instances of COI1-dependent OPDA signaling, suggesting a complex interplay between the two pathways. nih.govfrontiersin.orgnih.gov

The molecular basis for the COI1-independence of OPDA signaling lies in the inability of OPDA to promote the interaction between COI1 and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. frontiersin.orgnih.govoup.comnih.gov The canonical JA signaling pathway is activated when JA-Ile binds to the COI1-JAZ co-receptor complex, leading to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. nih.govauburn.edu This degradation releases transcription factors, such as MYC2, that activate the expression of JA-responsive genes. auburn.edu In contrast, OPDA does not facilitate the formation of the COI1-JAZ complex and therefore bypasses this central regulatory mechanism. frontiersin.orgoup.com Even the isoleucine conjugate of OPDA (OPDA-Ile) does not appear to induce the interaction between COI1 and JAZ proteins, suggesting a distinct perception mechanism. tandfonline.com The electrophilic nature of OPDA's α,β-unsaturated carbonyl group is thought to contribute to its COI1-independent signaling activity, allowing it to interact with different cellular targets. oup.combiorxiv.orgresearchgate.net

Identification and Characterization of this compound Receptors

While the signaling pathways of OPDA are distinct from canonical JA signaling, the identification of its specific receptors is an ongoing area of research. A key breakthrough has been the identification of a chloroplast-localized protein that directly binds to OPDA and mediates its downstream effects.

The protein cyclophilin 20-3 (CYP20-3) has been identified as a chloroplast-localized receptor for OPDA. frontiersin.orgpnas.orgnih.gov CYP20-3 is a dual-function enzyme with both peptidyl-prolyl cis-trans isomerase (PPIase) and reductase activities. frontiersin.org It physically interacts with OPDA, and this binding is crucial for initiating a signaling cascade within the chloroplast. frontiersin.orgpnas.org The localization of both OPDA synthesis and its receptor, CYP20-3, within the chloroplast suggests a rapid and localized signaling mechanism in response to stress. frontiersin.orgpnas.orgpnas.org Mutant Arabidopsis plants lacking CYP20-3 (cyp20-3) show attenuated expression of OPDA-responsive genes and impaired physiological responses, such as root hair growth, confirming the role of CYP20-3 in OPDA perception and signaling. frontiersin.org

Upon binding to OPDA, CYP20-3 undergoes a conformational change that promotes its interaction with serine acetyltransferase 1 (SAT1), a key enzyme in cysteine biosynthesis. frontiersin.orgpnas.orgnih.gov This interaction is a critical step in the OPDA signaling pathway. The binding of OPDA to CYP20-3 stimulates the formation of a complex with SAT1. pnas.orgnih.govauburn.edu This, in turn, triggers the assembly of a hetero-oligomeric cysteine synthase complex (CSC) with O-acetylserine(thiol)lyase B (OASTL-B) in the chloroplasts. pnas.orgnih.govpnas.org The formation of this complex is enhanced in the presence of OPDA, leading to increased cysteine production. pnas.orgpnas.org

Downstream Components and Regulatory Networks

The activation of the CYP20-3 receptor by OPDA and its subsequent interaction with SAT1 initiates a downstream signaling cascade that impacts cellular redox homeostasis and gene expression. The formation of the cysteine synthase complex leads to an increase in the synthesis of cysteine and subsequently other thiol-containing metabolites, such as glutathione (B108866) (GSH). frontiersin.orgpnas.orgnih.gov This buildup of cellular reduction potential is a key outcome of OPDA signaling. pnas.orgnih.gov

The enhanced redox capacity, in turn, coordinates the expression of a subset of OPDA-responsive genes, many of which are regulated by TGA transcription factors. frontiersin.orgnih.gov This signaling pathway links OPDA perception in the chloroplast to changes in nuclear gene expression, a process known as retrograde signaling. frontiersin.org The OPDA-CYP20-3 signaling module is positioned as a regulatory hub that integrates signals from stress (OPDA) and light-dependent redox reactions, thereby controlling the allocation of resources between plant growth and defense responses. tandfonline.comresearchgate.netauburn.edu Recent studies also suggest that downstream metabolites of OPDA itself may function as bioactive signals, acting independently of the canonical JA-Ile signaling module to regulate gene expression. biorxiv.orgbiorxiv.orgbiorxiv.org

Table 1: Key Proteins in this compound Signaling

| Protein | Function | Role in OPDA Signaling |

|---|---|---|

| CORONATINE INSENSITIVE 1 (COI1) | F-box protein, component of an E3 ubiquitin ligase. | OPDA signaling is largely independent of COI1. |

| JASMONATE ZIM-DOMAIN (JAZ) | Repressor proteins of jasmonate-responsive genes. | Not directly targeted for degradation in OPDA signaling. |

| Cyclophilin 20-3 (CYP20-3) | Chloroplast-localized protein with PPIase and reductase activity. | Identified as a receptor for OPDA. |

| Serine Acetyltransferase 1 (SAT1) | Rate-limiting enzyme in cysteine biosynthesis. | Interacts with OPDA-bound CYP20-3. |

| O-acetylserine(thiol)lyase B (OASTL-B) | Enzyme involved in the final step of cysteine synthesis. | Forms the cysteine synthase complex with SAT1. |

| TGA Transcription Factors | A group of bZIP transcription factors. | Regulate the expression of many OPDA-responsive genes. |

Modulation of Cellular Redox Homeostasis

As an oxidized lipid derivative, OPDA carries information about the cell's redox status and is considered a key signal for modulating antioxidant gene expression. oup.com The molecule's electrophilic α,β-unsaturated carbonyl group allows it to react with nucleophilic cellular components, particularly thiol groups, directly influencing the cellular redox state. nih.govbiorxiv.org

Reduced glutathione (GSH), a major cellular antioxidant, plays a pivotal role in OPDA-mediated redox signaling. oup.com OPDA can react with the thiol group of GSH via a Michael addition reaction, forming an OPDA-GSH conjugate. biorxiv.orgnih.gov This conjugation is a significant event in OPDA signaling and metabolism; the resulting OPDA-GSH conjugate has been identified in Arabidopsis and is transported into the vacuole for sequestration. nih.govoup.comresearchgate.net This process may regulate the availability of free OPDA for other signaling functions. researchgate.net

Furthermore, OPDA signaling actively stimulates the synthesis of GSH. oup.com Under stress conditions, OPDA binds to the protein cyclophilin 20-3 (CYP20-3). pnas.orgresearchgate.net This complex then interacts with serine acetyltransferase 1, leading to the formation of a cysteine synthase complex. nih.govfrontiersin.orgpnas.org The activation of this complex boosts the production of cysteine and subsequently other thiol metabolites, including GSH. nih.govfrontiersin.orgpnas.org This increase in the GSH pool enhances the cell's reduction potential, which in turn coordinates the expression of a subset of OPDA-responsive genes and contributes to stress adaptation. pnas.orgresearchgate.netpnas.org The interplay between OPDA and GSH is dynamic; OPDA can be transferred from a protein-thiol adduct to GSH, suggesting that GSH levels can modulate the modification of target proteins by OPDA. biorxiv.org

| Compound | Reaction Condition (pH) | Thiol Depletion of GSH (%) |

|---|---|---|

| 12-OPDA | 6.6 | 7% |

| 12-OPDA | 7.2 | 17% |

| 12-OPDA | 8.0 | 28% |

| 12-OPDA-ethylester | 6.6 | 10% |

| 12-OPDA-ethylester | 7.2 | 17% |

| 12-OPDA-ethylester | 8.0 | 29% |

The light-dependent reactions of photosynthesis, occurring in the thylakoid membranes of chloroplasts, convert light energy into chemical energy (ATP and NADPH) through an electron transport chain involving Photosystem II (PSII) and Photosystem I (PSI). wikipedia.orgkhanacademy.orgtexasgateway.org This process is a major source of redox reactions within plant cells. OPDA signaling is interconnected with the regulatory loop of photosynthesis and cellular redox homeostasis. nih.gov Under conditions of light stress, OPDA-mediated signaling contributes to photoprotection. biorxiv.org This is achieved not by direct interaction with the photosystems, but by adjusting the cellular redox balance. The OPDA-induced synthesis of GSH and other thiols enhances the cell's capacity to scavenge reactive oxygen species (ROS) that are inevitably produced during photosynthesis, particularly under high light conditions. nih.govbiorxiv.org By building up the cellular reduction potential, OPDA helps to maintain redox homeostasis, thereby protecting the photosynthetic apparatus from oxidative damage and ensuring its efficient operation. nih.govpnas.org

Transcriptional Regulation and Gene Expression

OPDA triggers autonomous signaling pathways that regulate unique subsets of jasmonate-responsive genes. nih.govfrontiersin.orgauburn.edu This transcriptional regulation is distinct from that of JA and is crucial for plant responses to wounding and other stresses. nih.govnih.gov

Microarray analyses have identified a set of genes that are specifically responsive to OPDA but not to JA or methyl jasmonate (MeJA); these are termed OPDA-specific response genes (ORGs). nih.govnih.govoup.com The expression of these genes is independent of the COI1-dependent JA signaling pathway. nih.govnih.gov ORGs predominantly encode proteins involved in signaling, transcription factors, and stress responses. nih.govnih.govelsevierpure.com For example, among the identified ORGs are genes for a glutathione S-transferase, a glutathione peroxidase (AtGPX6), and xyloglucan (B1166014) endotransglycosylase (TCH4), which is involved in morphogenesis in response to environmental stimuli. nih.gov A significant portion, approximately half, of these ORGs are also induced by mechanical wounding, highlighting OPDA's role as a key signaling molecule in this stress response. nih.govnih.govelsevierpure.com

The expression of ORGs is largely dependent on TGA transcription factors, which are members of the basic leucine-zipper (bZIP) superfamily. nih.govfrontiersin.orgoup.com Specifically, the bZIP transcription factors TGA2, TGA5, and TGA6 have been shown to be involved in regulating gene expression in response to electrophilic cyclopentenones like OPDA. nih.gov These TGA factors are thought to act as crucial regulators in the OPDA signaling pathway. pnas.org The activation of TGA factors can be influenced by the cellular redox state, which OPDA directly modulates. pnas.orgoup.com The OPDA-induced increase in cytosolic GSH is believed to migrate to the nucleus to activate these TGA transcription factors, thereby inducing the transcription of ORGs. pnas.org

| Transcription Factor Family | Specific Members | Role in OPDA Signaling |

|---|---|---|

| TGA (bZIP) | TGA2 | Involved in regulating gene expression in response to cyclopentenones. nih.gov |

| TGA5 | Involved in regulating gene expression in response to cyclopentenones. nih.gov | |

| TGA6 | Involved in regulating gene expression in response to cyclopentenones. nih.gov |

In addition to the specific ORGs, OPDA signaling leads to the induction of a broader range of stress-responsive genes. nih.gov A prominent feature of the OPDA response, particularly under heat stress, is the dramatic induction of numerous Heat Shock Proteins (HSPs). nih.govfrontiersin.org In Arabidopsis, heat stress leads to a significant accumulation of OPDA, but not JA or JA-Ile, and OPDA is singularly capable of inducing HSPs. nih.govfrontiersin.org This induction also occurs in coi1 mutants, confirming that this response is part of a COI1-independent pathway. nih.govfrontiersin.org The OPDA-CYP20-3 signaling module plays a role in regulating cellular redox homeostasis that induces and/or stabilizes these HSPs, thereby enhancing heat tolerance in plants. nih.govfrontiersin.org

Retrograde Signaling and Plastid-to-Nucleus Communication

This compound (OPDA) plays a pivotal role in the communication network between the plastids, primarily chloroplasts, and the nucleus. This process, known as retrograde signaling, allows the operational status of the plastids to influence and direct gene expression in the nucleus, particularly in response to various forms of stress. Synthesized in the chloroplasts, OPDA can act as a potent signaling molecule, initiating a cascade that ultimately modulates the transcription of specific nuclear genes. This communication is crucial for mounting appropriate defense and adaptive responses to environmental challenges.

The retrograde signaling pathway initiated by OPDA is distinct from the canonical jasmonic acid (JA) signaling pathway and is independent of the F-box protein CORONATINE INSENSITIVE 1 (COI1), a key receptor in JA perception. Instead, a central component of OPDA-mediated retrograde signaling is the chloroplast-localized protein, cyclophilin 20-3 (CYP20-3).

The OPDA-CYP20-3 Signaling Module

Research has identified CYP20-3 as a key effector protein that directly binds to OPDA within the chloroplast. This interaction is highly specific, with OPDA exhibiting a much higher binding affinity for CYP20-3 than jasmonic acid. The binding of OPDA to CYP20-3 initiates a series of events that form the basis of the retrograde signal.

Upon binding OPDA, CYP20-3 undergoes a conformational change that promotes its interaction with serine acetyltransferase 1 (SAT1). This interaction triggers the formation of a hetero-oligomeric cysteine synthase complex, which also includes O-acetylserine(thiol)lyase B. The assembly of this complex enhances the rate of cysteine biosynthesis, a critical step in sulfur assimilation.

The increased production of cysteine leads to a subsequent rise in the levels of downstream thiol metabolites, most notably glutathione (GSH). This alteration in the cellular thiol content, and consequently the cellular redox potential, constitutes the retrograde signal that is transmitted from the chloroplast to the nucleus.

Transduction of the Redox Signal to the Nucleus

The OPDA-induced change in the cellular redox state, particularly the increased levels of GSH, is a key element in relaying the signal to the nucleus. This redox signal is thought to influence the activity of specific transcription factors, thereby altering the expression of a subset of nuclear genes known as OPDA-responsive genes (ORGs).

Studies have implicated a class of basic leucine (B10760876) zipper (bZIP) transcription factors, known as TGA factors, in mediating the response to the OPDA-initiated retrograde signal. In Arabidopsis thaliana, the TGA factors TGA2, TGA5, and TGA6 have been shown to be involved in regulating the expression of certain ORGs. The altered cellular redox state likely modulates the activity of these TGA factors, either directly or indirectly, leading to the transcriptional regulation of their target genes.

OPDA-Responsive Gene Expression

The retrograde signaling pathway triggered by OPDA results in the differential expression of a specific set of nuclear genes. These genes are involved in a variety of stress responses, including detoxification and defense against pathogens. The expression of many of these genes is significantly attenuated in the absence of functional CYP20-3, highlighting its central role in this signaling cascade.

For instance, the expression of genes such as GLUTAREDOXIN 480 (GRX480), CYTOCHROME P450 81D11 (CYP81D11), and several GLUTATHIONE S-TRANSFERASE (GST) genes is induced by OPDA in a CYP20-3-dependent manner. This indicates that the OPDA-CYP20-3 module is critical for activating these defense-related genes.

The following interactive data tables summarize key research findings on the components and effects of OPDA-mediated retrograde signaling.

| Molecule 1 | Molecule 2 | Interaction Type | Effect of Interaction | Supporting Evidence |

|---|---|---|---|---|

| This compound (OPDA) | Cyclophilin 20-3 (CYP20-3) | Direct Binding | Initiates the retrograde signaling cascade. | Dissociation constant (Kd) of ~196 nM. pnas.orgresearchgate.net |

| OPDA-bound CYP20-3 | Serine acetyltransferase 1 (SAT1) | Complex Formation | Triggers the assembly of the cysteine synthase complex. | Co-immunoprecipitation assays. |

| Cysteine Synthase Complex | - | Enzymatic Activity | Increased synthesis of cysteine and glutathione (GSH). | Measurement of thiol metabolite levels. pnas.orgnih.govresearchgate.net |

| Altered Redox State (Increased GSH) | TGA Transcription Factors (TGA2, TGA5, TGA6) | Modulation of Activity | Regulation of OPDA-responsive gene expression in the nucleus. | Analysis of gene expression in tga mutants. nih.gov |

| Condition | Genotype | Measured Parameter | Observation | Reference |

|---|---|---|---|---|

| Wounding | Wild-Type | Nonprotein Thiol Levels | Rapid increase, peaking at 2-4 hours post-wounding. | pnas.orgnih.gov |

| Wounding | cyp20-3 mutant | Nonprotein Thiol Levels | Remained largely at basal levels. | pnas.orgnih.gov |

| Exogenous OPDA application | Wild-Type | Thiol Levels | Strong increase in thiol levels. | nih.govresearchgate.net |

| Exogenous OPDA application | cyp20-3 mutant | Thiol Levels | No significant increase in thiol levels. | nih.govresearchgate.net |

| OPDA treatment | Wild-Type | GRX480, CYP81D11, GST6, GST8, HSP17.6 expression | Significant induction of gene expression. | pnas.org |

| OPDA treatment | cyp20-3 mutant | GRX480, CYP81D11, GST6, GST8, HSP17.6 expression | Attenuated expression of these OPDA-responsive genes. | pnas.org |

| OPDA treatment | tga2 tga5 tga6 triple mutant | CYP81D11, OPR1, GST25 expression | Reduced induction of gene expression compared to wild-type. | nih.gov |

Roles of 12 Oxo Phytodienoic Acid in Plant Development

Regulation of Seed Physiology

OPDA plays a critical role in governing the transition from seed dormancy to germination, ensuring that this crucial developmental step occurs under favorable conditions. It exerts its influence through intricate interactions with other hormonal pathways, particularly that of abscisic acid (ABA).

The accumulation of OPDA during the late stages of seed maturation has been shown to repress seed germination. nih.gov This is evident in Arabidopsis thaliana mutants, such as comatose (cts), which are deficient in a peroxisomal transporter required for JA biosynthesis and consequently accumulate high levels of OPDA. nih.govnih.gov These seeds exhibit a severe block on germination, highlighting OPDA's role in inducing and maintaining seed dormancy. nih.govnih.gov

Conversely, mutants that are deficient in OPDA accumulation, such as the allene (B1206475) oxide synthase (aos) mutant, germinate more rapidly and at a higher frequency than wild-type seeds. whiterose.ac.uk In contrast, the opr3-1 mutant, which accumulates higher levels of OPDA, shows a lower germination frequency. whiterose.ac.uk This demonstrates a positive correlation between OPDA levels and the state of dormancy. whiterose.ac.uk The inhibitory effect of OPDA on germination is more potent than that of JA itself. nih.govoup.com

OPDA's regulatory action involves key proteins that control germination. It acts through the germination-inhibiting effects of the abscisic acid-sensing protein ABI5 and the gibberellin-sensing RGL2 DELLA protein. nih.govoup.comfrontiersin.org Furthermore, OPDA's influence is intertwined with another dormancy-promoting factor, MOTHER-OF-FT-AND-TFL1 (MFT). nih.govoup.comfrontiersin.org In response to shade conditions, which typically repress germination, OPDA plays an essential role alongside ABA in this repression, with the combined effect being significantly integrated through MFT. researchgate.netbohrium.com

Table 1: Germination Phenotypes of Arabidopsis thaliana Mutants with Altered OPDA Levels

| Mutant | Gene Function | OPDA Level | Germination Phenotype |

| cts | Peroxisomal ABC Transporter | High | Severely blocked germination nih.govnih.gov |

| aos | Allene oxide synthase | Deficient | Faster and higher frequency of germination whiterose.ac.uk |

| opr3-1 | 12-oxophytodienoate reductase 3 | High | Lower frequency of germination whiterose.ac.uk |

The regulation of seed germination by OPDA is not an isolated process but involves a significant synergistic interaction with the well-known dormancy-promoting hormone, abscisic acid (ABA). nih.gov Exogenously applied OPDA and ABA together have a much stronger inhibitory effect on the germination of after-ripened seeds than either compound alone. nih.govfrontiersin.org

This synergy is rooted in the molecular pathways governed by these signaling molecules. OPDA's inhibitory action is mediated, at least in part, through its ability to activate ABA biosynthesis and signaling. nih.govnih.gov For instance, OPDA treatment can increase the abundance of the ABA INSENSITIVE5 (ABI5) protein, a key transcription factor in the ABA signaling pathway that represses germination. nih.govoup.com The effect of OPDA on germination is almost completely ineffective in ABA-biosynthesis mutants (aba1-1), further cementing the link between the two pathways. frontiersin.org

Interestingly, while both OPDA and ABA inhibit germination, they appear to have different mechanistic outcomes. ABA signaling can lead to the rupture of the seed coat and endosperm tissues, whereas seeds treated with OPDA maintain the integrity of these structures. nih.govnih.gov This suggests that in addition to coordinating with ABA, OPDA can also activate its own distinct regulatory pathways in the control of seed germination. nih.gov There is also evidence of a positive feedback loop, where both ABA and MFT can promote the accumulation of OPDA, thus reinforcing the dormant state. nih.govoup.comfrontiersin.org

Research in tomato (Solanum lycopersicum) has illuminated a crucial role for OPDA in the proper development of the embryo and in ensuring a successful seed set. nih.gov In developing tomato seeds, OPDA is the most prevalent oxylipin, accumulating almost exclusively in the seed coat tissues. nih.gov

Studies on tomato mutants have provided further insight into OPDA's function. The spr2 mutant, which is deficient in both OPDA and JA, exhibits delayed embryo development. nih.gov In contrast, the acx1a mutant, which accumulates OPDA, shows embryo development similar to that of wild-type plants, suggesting that OPDA is sufficient for this process. nih.gov

Table 2: Role of OPDA in Tomato Embryo and Seed Development

| Plant Line/Mutant | Key Characteristic | Observation | Implication |

| Wild-Type Tomato | - | OPDA is the dominant oxylipin in the developing seed coat. nih.gov | OPDA plays a significant role in seed development. |

| spr2 Mutant | OPDA and JA deficient | Delayed embryo development. nih.gov | OPDA is necessary for normal embryo development timing. |

| acx1a Mutant | Accumulates OPDA | Normal embryo development. nih.gov | OPDA is sufficient for proper embryo development. |

| 35S::SlAOC-RNAi | Reduced AOC levels | Reduced seed set. nih.gov | OPDA biosynthesis is critical for successful seed production. |

Influence on Vegetative Growth Processes

Beyond its roles in seed physiology, OPDA also exerts influence over the vegetative growth of plants, particularly in the development of the root system.

The effect of OPDA on root growth is complex and appears to be context-dependent. In many instances, OPDA-responsive ABA accumulation is associated with the inhibition of root growth and morphogenesis. nih.govfrontiersin.org This can manifest as a suppression of primary root growth and a reduction in lateral root branching. nih.gov

However, there is also evidence for a positive regulatory role for OPDA in root development. For example, a disruption in OPDA signaling in the Arabidopsis cyp20-3 mutant led to impaired growth of root hairs. frontiersin.orgresearchgate.net This suggests that OPDA signaling is necessary for certain aspects of root morphogenesis. frontiersin.org

Studies in wheat have further highlighted the intricate role of the jasmonate pathway in shaping root architecture. It was found that dosage differences in a specific group of 12-OXOPHYTODIENOATE REDUCTASE (OPRIII) genes, which are involved in the conversion of OPDA to a JA precursor, modulate key characteristics of the wheat root system. nih.gov Wheat plants with non-functional OPRIII genes exhibited longer seminal roots, whereas an increased dosage of these genes resulted in reduced seminal root growth and the precocious development of lateral roots. nih.gov This suggests that the balance between OPDA and downstream jasmonates is critical in determining root length and branching. There is currently less specific research available on the direct role of OPDA in shoot elongation.

Reproductive Development Roles

The jasmonate signaling pathway, in which OPDA is a key intermediate, is known to be essential for plant reproduction. nih.govnih.gov The importance of this pathway is underscored by the fact that many mutants of Arabidopsis that are affected in JA biosynthesis and signaling are male sterile. nih.gov

In tomato, the female sterility of the jai1 mutant, which is insensitive to JA, points to a crucial role for jasmonate signaling in female reproductive success. nih.gov The observation that reduced levels of the OPDA biosynthetic enzyme AOC lead to a diminished seed set further implicates OPDA in the broader processes of reproductive development. nih.gov The ability of OPDA to rescue the reproductive phenotype of the jai1 mutant suggests that OPDA itself, and not necessarily its downstream products, is a key signaling molecule in ensuring successful reproduction. nih.gov

Morphological Responses

Stimulation of Tendril Coiling

12-Oxo-phytodienoic acid is involved in the signaling pathways that regulate thigmotropism, the directional growth of a plant in response to touch, a process vividly exemplified by the coiling of tendrils. nih.govnih.govresearchgate.netfrontiersin.org Tendrils, which are specialized grasping organs, allow climbing plants to secure physical support. The coiling response is a classic example of a rapid, touch-induced developmental change.

Jasmonates, for which OPDA is the primary precursor, have long been identified as modulators of this process. researchgate.netfrontiersin.org Research on various plant species has demonstrated that the biosynthesis of jasmonates is activated following mechanical stimulation, which is the trigger for coiling. researchgate.net The accumulation of these signaling molecules is believed to mediate the differential growth within the tendril that results in its characteristic helical shape.

Studies on grapevine (Vitis vinifera) have provided more specific insights into the role of OPDA and related compounds. Analysis of tendril tissues revealed that levels of OPDA, jasmonic acid (JA), and the JA-isoleucine conjugate were higher in tendrils that had not yet coiled compared to those that had already coiled. This suggests a dynamic regulatory role, where the pool of available precursors like OPDA is significant before the coiling process is initiated. Furthermore, the application of jasmonates to grapevine tendrils was shown to actively promote the coiling response, confirming the direct involvement of this hormone class in the process. researchgate.net

While much of the research has focused on the downstream product, jasmonic acid, the essential role of OPDA is evident as it is a necessary substrate for the pathway. The regulation of enzymes that convert OPDA is a likely control point for modulating the coiling response. Moreover, evidence for OPDA having its own signaling functions, independent of its conversion to JA, suggests it may play a direct part in initiating the gene expression changes required for tendril movement. nih.govnih.gov

Table 2: Jasmonate Family Compounds in Grapevine Tendrils

| Compound | Relative Concentration in Non-coiled vs. Coiled Tendrils | Effect of Exogenous Application |

|---|---|---|

| This compound (OPDA) | Higher in non-coiled tendrils. researchgate.net | Not specifically tested, but part of the active jasmonate class. |

| Jasmonic acid (JA) | Higher in non-coiled tendrils. researchgate.net | Confirmed to promote tendril coiling. researchgate.net |

| Jasmonic acid-isoleucine (JA-Ile) | Higher in non-coiled tendrils. researchgate.net | Not specifically tested, but part of the active jasmonate class. |

Roles of 12 Oxo Phytodienoic Acid in Plant Stress Responses

Biotic Stress Acclimation and Defense

12-Oxo-phytodienoic acid (OPDA) is a crucial signaling molecule and a precursor to jasmonic acid (JA) within the oxylipin pathway in plants. frontiersin.org It plays a distinct role in activating and fine-tuning defense responses against a variety of biotic stressors, including herbivorous insects and pathogenic microorganisms. frontiersin.orgnih.gov The signaling pathways of OPDA are activated in response to herbivory and pathogen attack, often functioning independently of JA to regulate a unique set of defense-related genes. frontiersin.orgoup.com This allows the plant to mount a defense that is specifically tailored to the nature of the threat, coordinating with other hormone signaling pathways like those of salicylic (B10762653) acid (SA) and ethylene (B1197577) (ET) to optimize the plant's defense capabilities. researchgate.net

Responses to Herbivorous Insect Attack

Plants utilize OPDA-mediated signaling to defend against attacks from herbivorous insects. nih.gov This defense is multifaceted, involving the induction of physical barriers and the production of anti-herbivore proteins. nih.gov For instance, OPDA signaling can lead to the production of protease inhibitors, which act as antinutrients by reducing the insect's ability to digest plant proteins. nih.gov The role of OPDA is particularly evident in responses to phloem-sap-sucking insects and other damaging pests. researchgate.netoup.com

Research has demonstrated that OPDA is a key regulator of maize defense against the corn leaf aphid (Rhopalosiphum maidis). researchgate.netnih.gov Maize inbred lines with constitutively higher levels of OPDA, such as Mp708, exhibit enhanced, phloem-mediated resistance to this pest. researchgate.netnih.gov This resistance is not necessarily dependent on the downstream synthesis of JA, indicating a direct signaling role for OPDA. nih.govnih.gov

The application of exogenous OPDA to JA-deficient maize plants was shown to heighten resistance to the corn leaf aphid, further supporting the JA-independent function of OPDA in aphid defense. nih.gov In sorghum, lines tolerant to the sugarcane aphid (Melanaphis sacchari) were found to accumulate significantly higher levels of OPDA compared to susceptible lines, with little to no corresponding increase in JA levels. frontiersin.org This suggests that OPDA signaling is a critical component of aphid resistance in various cereal crops. frontiersin.org The OPDA-mediated defense also involves interaction with the ethylene pathway, inducing the expression of key defensive proteins like the Maize insect resistance1-Cysteine Protease (Mir1-CP). nih.gov

Table 1: Effect of OPDA on Maize Resistance to Corn Leaf Aphid (CLA)

| Parameter | Maize Line / Treatment | Observation | Finding |

|---|---|---|---|

| Aphid Resistance | Mp708 (high OPDA) vs. Tx601 | Mp708 shows enhanced, phloem-mediated resistance to CLA. researchgate.net | Constitutively high levels of OPDA contribute to heightened CLA resistance. nih.gov |

| Gene Expression | Mp708 (high OPDA) | Synergistic interaction of OPDA and CLA feeding induces Mir1-CP transcripts. nih.gov | OPDA enhances the expression of key defensive proteins. nih.gov |

| Exogenous Application | JA-deficient maize + OPDA | Exogenous OPDA application leads to heightened resistance to CLA. nih.gov | OPDA-mediated resistance to CLA is independent of the jasmonic acid pathway. nih.gov |

OPDA plays a significant role in wheat's defense against the Hessian fly (Mayetiola destructor), one of its most destructive pests. nih.govfrontiersin.org Studies on resistant wheat cultivars, such as 'Molly' and 'Iris', have shown that a high abundance of endogenous OPDA is crucial for maintaining resistance, particularly under conditions of heat stress which can otherwise compromise plant defenses. oup.comnih.gov

When resistant wheat plants are subjected to heat stress, their ability to fend off Hessian fly larvae can be weakened. oup.com However, the exogenous application of OPDA to these heat-stressed plants was found to significantly enhance their resistance to the insect. oup.comnih.gov This treatment increased the endogenous levels of OPDA in the seedlings to concentrations similar to those found during a normal, successful defense response (incompatible interaction). nih.gov This indicates that OPDA is a necessary component for wheat to resist Hessian fly infestation, and its availability can be a limiting factor under abiotic stress. oup.comnih.gov Early application of OPDA was shown to be more effective, enhancing resistance at low larval densities. frontiersin.org

Table 2: Research Findings on OPDA and Hessian Fly Resistance in Wheat

| Wheat Cultivar | Stress Condition | Treatment | Outcome | Reference |

|---|---|---|---|---|

| 'Molly' & 'Iris' | Heat Stress | Exogenous OPDA Application | Significantly enhanced insect resistance. | oup.comnih.gov |

| 'Molly' | Heat Stress + Hessian Fly Infestation | Exogenous OPDA Application | Endogenous OPDA abundance increased to levels similar to incompatible interaction without heat stress. | nih.gov |

| 'Molly' | Hessian Fly Infestation (no heat stress) | None (Incompatible Interaction) | Higher accumulation of OPDA at larval feeding sites compared to uninfested plants. | oup.com |

OPDA influences plant defense not by acting as a direct toxin, but through its signaling function, which can alter the feeding behavior of insects. nih.govnih.gov The electrical penetration graph (EPG) technique, which monitors the stylet penetration activities of phloem-feeding insects, has been used to study the effect of OPDA on the corn leaf aphid. nih.gov

In studies using JA-deficient maize mutants (opr7opr8), which cannot convert OPDA to JA, the exogenous application of OPDA affected the aphids' feeding patterns. nih.gov Specifically, it was observed that OPDA pretreatment of these plants led to a significant increase in the duration of aphid salivation into the sieve elements. nih.gov This prolonged salivation may be an attempt by the aphid to suppress OPDA-mediated defense responses within the phloem, such as the plugging of sieve elements. nih.gov It suggests that the aphid perceives the OPDA-induced defenses and alters its behavior to try and overcome them. nih.gov

A key defense mechanism activated by OPDA signaling is the deposition of callose, a β-1,3-glucan polymer, at the sites of insect feeding. researchgate.net Callose deposition serves as a physical barrier in the phloem, strengthening the cell wall and helping to seal off sieve plates, which can limit the feeding capacity and colonization of sap-sucking insects like aphids. frontiersin.orgnih.gov

In the resistant maize line Mp708, feeding by the corn leaf aphid led to enhanced callose deposition, a response attributed to the plant's high constitutive levels of OPDA. researchgate.netnih.gov Furthermore, applying OPDA externally to JA-deficient maize plants also resulted in increased callose accumulation, confirming that OPDA can trigger this defense response independently of the JA pathway. researchgate.netnih.gov The stimulation of callose synthesis appears to be a downstream effect of OPDA signaling, which may also involve triggering abscisic acid (ABA) accumulation and the subsequent production of reactive oxygen species (ROS). nih.gov

Defense against Pathogenic Microorganisms

In addition to its role in anti-herbivore defense, OPDA signaling is integral to plant defense against pathogenic microorganisms. frontiersin.org The accumulation of OPDA is a recognized response to infection by various pathogens. nih.gov This signaling pathway can act independently of JA to confer resistance. oup.com For example, Arabidopsis opr3 mutant plants, which accumulate OPDA but are deficient in JA, still exhibit resistance to certain fungal pathogens. oup.com

OPDA has also been identified as a potential long-distance signal for induced systemic resistance (ISR), a state of heightened defense preparedness in tissues distant from the initial point of infection. frontiersin.org In maize, OPDA was detected in the xylem sap of leaves with ISR induced by beneficial microbes, and its application to naïve plants conferred systemic resistance against the fungus Colletotrichum graminicola. frontiersin.org This suggests OPDA may be transported within the plant to prime distal tissues for a more rapid and robust defense response upon subsequent pathogen attack. frontiersin.org

Responses to Fungal Pathogens (e.g., Botrytis cinerea, Magnaporthe oryzae)

OPDA signaling is integral to plant defense against fungal pathogens. nih.gov Studies on Arabidopsis mutants unable to convert OPDA to JA have demonstrated that OPDA itself is critical for resistance to necrotrophic fungi like Alternaria brassicicola and Scerotinia sclerotiarum, independent of JA. nih.gov This suggests a distinct and vital role for OPDA in orchestrating plant immunity.

In the case of Botrytis cinerea , a necrotrophic fungus causing grey mould disease in numerous plant species, the jasmonate pathway, including OPDA, is a primary regulator of plant tolerance. nih.govwikipedia.org However, the interaction is complex. While jasmonates generally enhance resistance to necrotrophic fungi, overexpression of the 12-oxophytodienoate reductase-3 gene from Arabidopsis thaliana in wheat paradoxically compromised tolerance to B. cinerea. nih.gov This highlights that the regulatory functions of jasmonates, and by extension their precursors like OPDA, can be dependent on the specific plant and pathogen species involved. nih.gov

Regarding Magnaporthe oryzae , the causal agent of rice blast disease, the jasmonate signaling pathway is known to be involved in the defense response. While direct studies focusing solely on OPDA's role are less common, its position as a key precursor in the jasmonate biosynthesis pathway indicates its involvement. Jasmonic acid treatment has been shown to affect the expression of defense-related genes in rice, which in turn influences the plant's resistance to M. oryzae. frontiersin.orgfao.org

| Pathogen | Plant Response Mediated by or Involving OPDA/Jasmonates | Research Findings |

| Botrytis cinerea | Regulation of tolerance to necrotrophic fungal infection. nih.gov | Jasmonates are major regulators of plant tolerance to B. cinerea. nih.gov However, manipulating jasmonate biosynthesis genes can have varied effects on resistance depending on the host plant. nih.gov |

| Magnaporthe oryzae | Activation of defense signaling pathways. | The jasmonate pathway, for which OPDA is a precursor, is induced upon interaction with M. oryzae, influencing the expression of defense-related genes. frontiersin.org |

Abiotic Stress Adaptation

OPDA signaling is a key component of plant adaptation to a variety of abiotic stresses. nih.govfrontiersin.org Its biosynthesis is induced by stressors such as tissue injury and extreme temperatures, triggering downstream defense and acclimation responses. nih.govfrontiersin.org

Wound-Induced Responses and Gene Expression

Mechanical wounding rapidly triggers the biosynthesis of jasmonates, with OPDA playing a direct role as a signaling molecule in the wound response. nih.govnih.govoup.com Microarray analyses in Arabidopsis thaliana have revealed that OPDA can induce a specific set of genes, termed OPDA-specific response genes (ORGs), which are not responsive to JA or methyl jasmonate (MeJA). nih.govnih.govelsevierpure.com

These ORGs often encode signaling components, transcription factors, and other stress-related proteins. nih.govnih.gov A significant portion of these genes are also induced by wounding, indicating that OPDA has a distinct signaling pathway that is essential for a full wound response, operating independently of the well-known JA signaling pathway. nih.govnih.govoup.com This OPDA-dependent signaling is also independent of the CORONATINE INSENSITIVE 1 (COI1) protein, a key receptor in JA signaling. nih.gov

| Stressor | Key Genes/Proteins Induced by OPDA | Function in Wound Response |

| Mechanical Wounding | OPDA-specific response genes (ORGs) | Encode signaling components and transcription factors involved in the wound response. nih.govnih.gov |

| Mechanical Wounding | Stress response-related genes | Contribute to the plant's overall defense and recovery process after injury. nih.govnih.gov |

Mitigation of Salt Stress Effects

OPDA and the broader jasmonate pathway are also implicated in the response to salt stress. nih.gov Increased tolerance to salt stress has been observed in plants with altered jasmonate signaling. nih.govnih.gov For instance, the overexpression of the this compound reductase gene TaOPR1 from wheat was shown to confer salinity tolerance by enhancing abscisic acid (ABA) signaling and improving the scavenging of reactive oxygen species (ROS). nih.gov In some contexts, OPDA itself has been identified as a potential promoting factor for salt-induced cell death, while its conversion to JA precursors is linked with salt adaptation. researchgate.net This suggests a complex regulatory role where the balance between OPDA and downstream jasmonates is crucial for determining the outcome of the stress response. researchgate.net

| Stress Condition | Plant | Role of OPDA/Related Genes | Outcome |

| Heat Stress | Arabidopsis thaliana | Accumulation of OPDA induces Heat Shock Proteins (HSPs). nih.govfrontiersin.org | Enhanced thermotolerance. nih.gov |

| Salt Stress | Wheat (Triticum aestivum) | Overexpression of TaOPR1 enhances ABA signaling and ROS scavenging. nih.gov | Increased salinity tolerance. nih.gov |

| Salt Stress | Tobacco (Nicotiana tabacum) BY-2 cells | OPDA can act as a cell death signal, while its conversion to JA precursors promotes adaptation. researchgate.net | The balance between OPDA and JA-Ile influences cell survival under salt stress. researchgate.net |

Responses to Ultraviolet (UV) Radiation Damage

Plants respond to UV radiation by activating various protective mechanisms, and the jasmonate pathway is involved in these responses. nih.govfrontiersin.org UV damage can trigger jasmonate biosynthesis as part of a broader stress response. nih.govfrontiersin.org Studies on tomato plants have shown that UV exposure can alter the levels of OPDA and other phytohormones. researchgate.net In some tomato genotypes, high UV treatment led to a decrease in OPDA levels, while in another, it caused a slight increase. researchgate.net Concurrently, the concentration of JA-Ile, the active form of jasmonate, was significantly increased in wild-type plants under high UV. researchgate.net This suggests that UV radiation modulates the jasmonate signaling pathway, potentially to fine-tune defense and repair mechanisms in response to UV-induced damage.

Interplay and Crosstalk with Other Phytohormone Pathways

The signaling pathways of OPDA and other jasmonates are intricately connected with those of other major phytohormones, creating a complex regulatory network that allows plants to fine-tune their responses to various stresses. nih.govnih.gov This crosstalk is essential for prioritizing defense or growth-related processes depending on the environmental cues. nih.gov

Key interactions include:

Salicylic Acid (SA): There is often an antagonistic relationship between the jasmonate and salicylic acid pathways. nih.gov While jasmonate signaling is typically associated with defense against necrotrophic pathogens and wounding, SA signaling is crucial for resistance against biotrophic pathogens. nih.gov The interaction between these pathways can vary among plant species. oup.com

Abscisic Acid (ABA): OPDA and ABA share similarities in their roles in stress responses and developmental processes. oup.com OPDA signaling can trigger the accumulation of ABA, which in turn can stimulate the production of reactive oxygen species (ROS) and the synthesis of callose, a cell wall barrier against pathogens. nih.govfrontiersin.org This crosstalk is important for responses to both biotic and abiotic stresses, including salinity. nih.govresearchgate.net

Ethylene (ET): The jasmonate and ethylene signaling pathways often work synergistically to regulate defense responses against pathogens and insects. researchgate.net